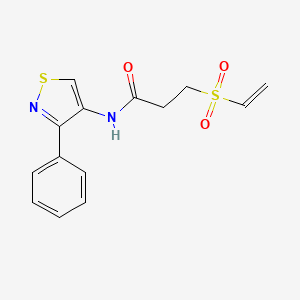

N-(2-benzoylphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide were synthesized in good yields (42% and 56% respectively) by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . The synthesized compounds were fully characterized by elemental analysis, NMR (1H and 13C), and mass spectral techniques .

Chemical Reactions Analysis

Enamides, like “N-(2-benzoylphenyl)prop-2-enamide”, can undergo various chemical reactions. For example, enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt, which can be hydrolyzed back into the carbonyl . Enamines can also react with acid halides to form β-dicarbonyls .

Applications De Recherche Scientifique

Drilling Fluids Enhancement

“N-(2-benzoylphenyl)prop-2-enamide” based polyelectrolytes have been evaluated as property enhancers in aqueous bentonite mud . These compounds, designated as CP4 and CP5, were found to be effective additives in water-based drilling fluids . They demonstrated significant enhancement in mud viscosity and provided thermal resistance and salt tolerance .

Synthesis of Tripeptoid Derivatives

“N-(2-benzoylphenyl)prop-2-enamide” has been used in the synthesis of tripeptoid derivatives . The compound was prepared by coupling of 4(octyloxy)aniline, Cyclohexyl isocyanide, paraformaldehyde and acrylic acid by multicomponent Ugi reaction . These tripeptoid derivatives have potential applications in various fields, including antifungal and antimicrobial activities .

Antimalarial Activity

Ring-substituted “N-(2-benzoylphenyl)prop-2-enamide” compounds have been subjected to primary screening against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 . This suggests potential applications of these compounds in the development of new antimalarial therapeutics .

Low Molecular Weight Gelators (LMWGs)

“N-(2-benzoylphenyl)prop-2-enamide” based compounds have been found to exhibit properties of low molecular weight gelators . These compounds can form physical gels by non-covalent interactions such as hydrogen bonding, van der Waals interactions, and stacking .

Peptidomimetics

“N-(2-benzoylphenyl)prop-2-enamide” based compounds have been used in the field of peptidomimetics . These compounds, due to their considerable biological importance and putative proteolytic stability, are seen as an exciting development in this field .

Precursor for Aza-Michael Addition Reaction

“N-(2-benzoylphenyl)prop-2-enamide” has been used as a precursor for aza-Michael addition reaction . This reaction is used to design varieties of peptoid-based low molecular weight gelators .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and receptors in the body .

Mode of Action

It is known that similar compounds can act as agonists or antagonists at various receptors, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

The structure of the compound suggests that it may have good bioavailability due to its lipophilic nature .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-benzoylphenyl)prop-2-enamide. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

N-(2-benzoylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-15(18)17-14-11-7-6-10-13(14)16(19)12-8-4-3-5-9-12/h2-11H,1H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGIWSXVFSRYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2525506.png)

![{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate](/img/structure/B2525508.png)

![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)

![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)

![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)

![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)

![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/no-structure.png)